9-Bromofluorene

OLED Materials Photochemistry Conjugated Polymers

Select 9-Bromofluorene for OLED polymer synthesis. Its 70.7% lower vapor pressure vs. 9-chlorofluorene minimizes monomer loss during vacuum deposition, ensuring precise film control. 2x faster intersystem crossing reduces radical formation, enhancing photostability of blue-emitting polyfluorenes. Precisely characterized sublimation enthalpy (98.4 kJ/mol) and vapor pressure (5.45×10⁻³ Pa) enable reproducible, high-MW polymer yields in multi-gram Suzuki couplings—avoiding iodo analog instability and chloro analog sluggish reactivity. ≥98% purity.

Molecular Formula C13H9Br
Molecular Weight 245.11 g/mol
CAS No. 1940-57-4
Cat. No. B049992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromofluorene
CAS1940-57-4
Synonyms9-Bromo-9H-fluorene;  9-Fluorenyl Bromide;  NSC 12349
Molecular FormulaC13H9Br
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)Br
InChIInChI=1S/C13H9Br/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
InChIKeyAHCDKANCCBEQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromofluorene (CAS 1940-57-4) – Essential Halogenated Fluorene for Optoelectronic Precursor Procurement


9-Bromofluorene (CAS 1940-57-4, C₁₃H₉Br, MW 245.12) is a brominated polycyclic aromatic hydrocarbon derivative of fluorene, featuring a bromine atom at the reactive 9-position of the fluorene core [1]. The compound is characterized as a white to light yellow crystalline solid with a melting point of 101–104 °C (lit.) and is insoluble in water [2]. Its primary utility lies in its role as a versatile aryl halide building block for metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, which underpin the synthesis of polyfluorenes and related conjugated polymers for organic light-emitting diode (OLED) applications [3].

9-Bromofluorene: Why Halogen Position and Identity Dictate Material Performance


Generic substitution of 9-bromofluorene with other halogenated fluorenes (e.g., 9-chlorofluorene, 2-bromofluorene) or unsubstituted fluorene is not scientifically valid due to profound differences in both photophysical dynamics and thermophysical stability that directly impact synthetic utility and final material properties. The specific combination of the 9-position bromine substitution yields a unique, quantifiable balance of vapor pressure, sublimation enthalpy, and excited-state kinetics [1][2]. These factors critically influence monomer handling in vacuum deposition, reaction rates in cross-coupling polymerizations, and the ultimate photostability of the resulting conjugated polymers—parameters where seemingly similar in-class compounds exhibit dramatically different behavior [3].

Quantitative Differentiation of 9-Bromofluorene (CAS 1940-57-4): Head-to-Head Evidence for Procurement Decisions


Superior Photostability for OLED Polymers: 2x Faster Intersystem Crossing vs. 9-Chlorofluorene

In picosecond-resolved photolysis studies, 9-bromofluorene demonstrates a significantly faster rate of intersystem crossing (ISC) compared to its direct analog 9-chlorofluorene. ISC depopulates the reactive singlet excited state, thereby reducing undesired carbon-halogen bond homolysis. For 9-bromofluorene, the ISC time constant is 20 ps (k = 5.0 x 10¹⁰ s⁻¹), which is exactly twice as fast as that measured for 9-chlorofluorene at 40 ps (k = 2.5 x 10¹⁰ s⁻¹) [1]. This kinetic advantage translates into a lower yield of the 9-fluorenyl radical, despite the inherently weaker C-Br bond, offering a critical photostability advantage for materials subjected to UV excitation [1].

OLED Materials Photochemistry Conjugated Polymers

Reduced Monomer Volatility for Vacuum Processing: 70% Lower Vapor Pressure than 9-Chlorofluorene

The vapor pressure of 9-bromofluorene is substantially lower than that of the closely related 9-chlorofluorene. At a standard reference temperature of 298.15 K, the vapor pressure of 9-bromofluorene is 5.45 × 10⁻³ Pa, compared to 1.86 × 10⁻² Pa for 9-chlorofluorene [1]. This represents a ~71% reduction in volatility for the brominated monomer [1]. Furthermore, the enthalpy of sublimation (ΔsubH) for 9-bromofluorene is 98.4 kJ/mol, significantly higher than the 94.0 kJ/mol for 9-chlorofluorene, indicating stronger intermolecular interactions in the solid state [1].

Vacuum Deposition Thermodynamics Environmental Fate

Optimized Thermal Stability for Melt Processing: Lower Enthalpy of Fusion vs. 2-Bromofluorene

The enthalpy of fusion (ΔfusH) of 9-bromofluorene, as determined by differential scanning calorimetry (DSC), is 13.36 kJ/mol. This value is approximately 16.6% lower than the 16.02 kJ/mol measured for its regioisomer 2-bromofluorene, and also lower than the 14.21 kJ/mol for 9-chlorofluorene [1]. This lower energy requirement for the solid-to-liquid phase transition is coupled with a melting point range of 373.1–374.3 K, which is distinct from that of 2-bromofluorene (381.5–383.1 K) [1].

Polymer Synthesis Thermal Analysis Monomer Purification

Enhanced Reactivity in Suzuki Coupling: Quantitative Yields in Polyfluorene Synthesis

9-Bromofluorene serves as the archetypal monomer for Suzuki-Miyaura polycondensation to produce high-molecular-weight polyfluorenes. In optimized AA/BB step-growth polymerizations, 9-bromofluorene derivatives consistently yield polymers with molar masses suitable for thin-film optoelectronic applications [1]. The reactivity of the C-Br bond at the 9-position is balanced: sufficiently active for efficient coupling under mild catalytic conditions (avoiding side reactions common with more reactive 9-iodofluorene), yet robust enough to be handled and purified without decomposition, unlike the highly labile 9-iodo analog .

Cross-Coupling Polymerization OLED Polymers

High-Value Application Scenarios for 9-Bromofluorene (1940-57-4) Driven by Quantitative Differentiation


Synthesis of Photostable Blue-Emitting Polyfluorenes for OLEDs

The 2x faster intersystem crossing rate of 9-bromofluorene compared to 9-chlorofluorene [1] directly translates to reduced radical formation and improved photostability in the resulting conjugated polymers. Researchers and process chemists should select 9-bromofluorene as the monomer of choice when synthesizing blue-emitting polyfluorenes where minimizing photo-oxidation and maintaining color purity are critical for device longevity and performance [1].

Vacuum Thermal Evaporation of Monomers for OLED Fabrication

The 70.7% lower vapor pressure of 9-bromofluorene relative to 9-chlorofluorene [2] is a key selection criterion for vacuum deposition processes. This property significantly reduces monomer loss during the heating and evaporation stages, leading to more precise film thickness control, reduced chamber contamination, and improved overall yield in the manufacturing of small-molecule OLED layers [2].

Scalable Suzuki Polycondensation for Conjugated Polymer Production

For the reproducible, large-scale synthesis of high-molecular-weight polyfluorenes via Suzuki coupling, 9-bromofluorene offers the optimal balance of reactivity and stability [3]. Its use enables controlled, high-yield polymerization on a multi-gram scale, avoiding the challenges of overly reactive iodo analogs or the low reactivity of chloro analogs, making it the preferred building block for industrial production of organic semiconductors [3].

Environmental Fate and Transport Modeling of Halogenated PACs

The precisely measured vapor pressure (5.45 × 10⁻³ Pa at 298.15 K) and enthalpy of sublimation (98.4 kJ/mol) for 9-bromofluorene [2] provide essential, quantifiable input parameters for models predicting the atmospheric transport, deposition, and long-range environmental distribution of this class of halogenated polycyclic aromatic compounds, distinguishing its behavior from that of its chloro- and non-halogenated analogs [2].

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